![molecular formula C7H9N5O3 B2965958 1-(1H-1,2,3,4-tetrazole-5-carbonyl)pyrrolidine-3-carboxylic acid CAS No. 1515756-30-5](/img/structure/B2965958.png)
1-(1H-1,2,3,4-tetrazole-5-carbonyl)pyrrolidine-3-carboxylic acid
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Overview
Description
“1-(1H-1,2,3,4-tetrazole-5-carbonyl)pyrrolidine-3-carboxylic acid” is a compound that contains a tetrazole ring, which is a heterocyclic compound containing a 5-membered ring of four nitrogen atoms and one carbon atom . Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry .
Synthesis Analysis
Tetrazoles can be synthesized from amines, triethyl orthoformate, and sodium azide through a catalyzed reaction . Various methods have been used for the synthesis of tetrazoles, including the use of catalysts or different reagents .Molecular Structure Analysis
The tetrazole ring is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The tetrazole ring is considered a biomimic of the carboxylic acid functional group .Chemical Reactions Analysis
Tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reactions with active metals and produce new compounds which can be explosive to shocks .Physical And Chemical Properties Analysis
Tetrazoles exhibit the extreme values of acidity, basicity, and complex formation constants . They have specific thermochemical properties and exhibit multiple reactivity .Scientific Research Applications
Chemical Properties and Applications
1-(1H-1,2,3,4-Tetrazole-5-carbonyl)pyrrolidine-3-carboxylic acid, as a compound, finds its relevance in the realm of scientific research due to its unique chemical structure, incorporating a tetrazole and a pyrrolidine ring. Tetrazole rings are known for their mimicry of the carboxylate anion, offering a bioisostere for the carboxylic acid group in medicinal chemistry. This property significantly contributes to the lipophilicity and potentially the bioavailability of drugs, enabling the development of compounds with enhanced pharmacokinetic profiles and reduced side effects (Patowary, Deka, & Bharali, 2021).
Role in Drug Discovery
The pyrrolidine ring, another crucial component of the compound, is extensively utilized in drug discovery due to its contribution to the stereochemistry of molecules and the exploration of pharmacophore space. Its saturated nature, owing to sp^3-hybridization, enhances the three-dimensional profile of compounds, facilitating interactions with biological targets. This versatility underscores the compound's potential in the synthesis of novel central nervous system (CNS) acting drugs, as well as in other therapeutic areas, showcasing a broad spectrum of biological activity (Li Petri et al., 2021).
Insights into Synthesis and Biological Activity
Research on 1,3,4-oxadiazole derivatives, which share structural similarities with 1-(1H-1,2,3,4-tetrazole-5-carbonyl)pyrrolidine-3-carboxylic acid, has highlighted the significance of incorporating nitrogen atoms within heterocycles for binding with enzymes and receptors. This interaction through various weak bonds elucidates the compound's potential in eliciting a range of bioactivities, further emphasizing its applicability in medicinal chemistry for the development of active agents against diseases like cancer, bacterial infections, and more (Verma et al., 2019).
Applications Beyond Medicine
Besides medicinal applications, the chemical framework of 1-(1H-1,2,3,4-tetrazole-5-carbonyl)pyrrolidine-3-carboxylic acid offers potential in the design of optoelectronic materials. The integration of heterocyclic compounds, including pyridine and pyrrolidine derivatives, into conjugated systems has been instrumental in creating novel materials for optoelectronic devices. This underscores the compound's utility not only in pharmaceuticals but also in materials science, highlighting its versatility and broad applicability in scientific research (Lipunova et al., 2018).
Safety and Hazards
Future Directions
Tetrazoles have been used in various drug pharmacophores as a suitable replacement of carboxylic acid moiety . They have not been found in nature and do not exhibit appreciable biological activity, but they are resistant to biological degradation . This property makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances . Therefore, the future directions of “1-(1H-1,2,3,4-tetrazole-5-carbonyl)pyrrolidine-3-carboxylic acid” could involve further exploration of its potential uses in medicinal chemistry.
properties
IUPAC Name |
1-(2H-tetrazole-5-carbonyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O3/c13-6(5-8-10-11-9-5)12-2-1-4(3-12)7(14)15/h4H,1-3H2,(H,14,15)(H,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOOIFDFJQISNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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